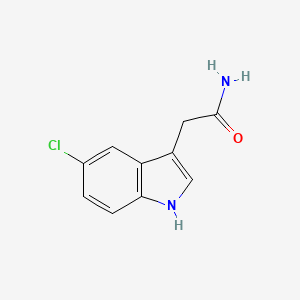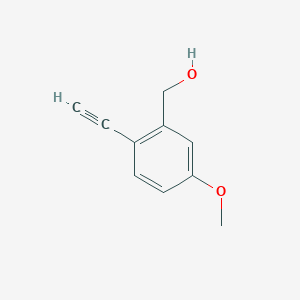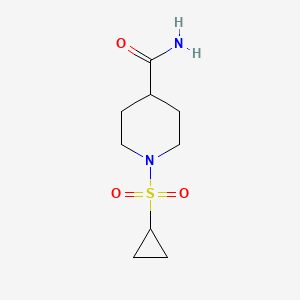![molecular formula C13H27N3 B1629760 1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine CAS No. 883515-98-8](/img/structure/B1629760.png)
1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine
描述
1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine is a useful research compound. Its molecular formula is C13H27N3 and its molecular weight is 225.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of (1,4’-Bipiperidin-3-ylmethyl)dimethylamine is the muscarinic receptor . Muscarinic receptors are a type of acetylcholine receptor that plays a crucial role in the nervous system. They are involved in various physiological functions, including heart rate, smooth muscle contraction, and neurotransmission .
Mode of Action
(1,4’-Bipiperidin-3-ylmethyl)dimethylamine acts as a muscarinic receptor antagonist . It competes with acetylcholine, a neurotransmitter, for binding to muscarinic receptors. By blocking these receptors, it inhibits the action of acetylcholine, leading to changes in nerve signal transmission .
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway . This pathway involves the neurotransmitter acetylcholine and its receptors, including muscarinic receptors. By blocking muscarinic receptors, (1,4’-Bipiperidin-3-ylmethyl)dimethylamine disrupts the normal functioning of this pathway .
Result of Action
The molecular and cellular effects of (1,4’-Bipiperidin-3-ylmethyl)dimethylamine’s action are primarily related to its antagonistic effect on muscarinic receptors. By blocking these receptors, it can alter nerve signal transmission, potentially leading to changes in physiological functions such as heart rate and smooth muscle contraction .
生化分析
Biochemical Properties
(1,4’-Bipiperidin-3-ylmethyl)dimethylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to bind to specific sites on enzymes, potentially inhibiting or activating their functions. For example, it may interact with enzymes involved in neurotransmitter synthesis, affecting their activity and altering biochemical pathways . The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of (1,4’-Bipiperidin-3-ylmethyl)dimethylamine on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades . Additionally, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis. These changes can have significant impacts on cellular function and overall cell health.
Molecular Mechanism
At the molecular level, (1,4’-Bipiperidin-3-ylmethyl)dimethylamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1,4’-Bipiperidin-3-ylmethyl)dimethylamine can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, potentially altering its biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, but these effects may diminish as the compound degrades or is metabolized by the cells.
Dosage Effects in Animal Models
The effects of (1,4’-Bipiperidin-3-ylmethyl)dimethylamine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . At very high doses, the compound may exhibit toxic or adverse effects, impacting the health and function of the animals.
Metabolic Pathways
(1,4’-Bipiperidin-3-ylmethyl)dimethylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and the levels of metabolites within the cells. Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of (1,4’-Bipiperidin-3-ylmethyl)dimethylamine within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or accumulate in certain tissues, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of (1,4’-Bipiperidin-3-ylmethyl)dimethylamine is critical for its activity. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
N,N-dimethyl-1-(1-piperidin-4-ylpiperidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-15(2)10-12-4-3-9-16(11-12)13-5-7-14-8-6-13/h12-14H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACUERBVBVPLKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN(C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629567 | |
| Record name | 1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883515-98-8 | |
| Record name | 1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1629681.png)




![5-((4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione](/img/structure/B1629688.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1629691.png)
![3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1629692.png)



